3'-Deoxy-3'-methylaminoadenosine

Description

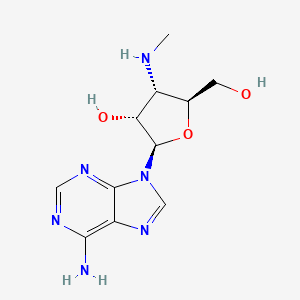

3'-Deoxy-3'-methylaminoadenosine is a synthetic nucleoside analog characterized by the absence of a hydroxyl group at the 3' position of the ribose sugar, replaced instead by a methylamino (-NHCH₃) moiety. This modification alters the compound's conformational dynamics, pharmacokinetics, and biological activity compared to canonical adenosine.

Properties

CAS No. |

25787-43-3 |

|---|---|

Molecular Formula |

C11H16N6O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

(2R,3R,4S,5S)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(methylamino)oxolan-3-ol |

InChI |

InChI=1S/C11H16N6O3/c1-13-6-5(2-18)20-11(8(6)19)17-4-16-7-9(12)14-3-15-10(7)17/h3-6,8,11,13,18-19H,2H2,1H3,(H2,12,14,15)/t5-,6-,8-,11-/m1/s1 |

InChI Key |

ZARAVIBCBGMNJG-HUKYDQBMSA-N |

SMILES |

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Isomeric SMILES |

CN[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO |

Canonical SMILES |

CNC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO |

Synonyms |

3'-deoxy-3'-methylaminoadenosine 3'-methylamino-3'-deoxyadenosine |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Methylamino-3’-deoxyadenosine typically involves the modification of adenosine. One efficient method starts with adenosine, which is reacted with triethyl orthoacetate and acetyl bromide to yield 2’, 5’-O-acetyl-3’-bromo-3’-deoxyadenosine. This intermediate is then reacted with N-benzyl-4-nitrobenzenesulfonamide and thiophenol to produce 3’-(benzylamino)-3’-deoxyadenosine. Finally, treatment with palladium on carbon (Pd/C) and hydrogen (H2) yields 3’-Methylamino-3’-deoxyadenosine .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 3’-Methylamino-3’-deoxyadenosine undergoes various chemical reactions, including:

Substitution Reactions: The methylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halogenating agents and nucleophiles.

Oxidation and Reduction: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of 3’-Methylamino-3’-deoxyadenosine.

Scientific Research Applications

3’-Methylamino-3’-deoxyadenosine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is studied for its potential role in modulating biological processes, such as enzyme activity and nucleic acid interactions.

Industry: It may be used in the development of pharmaceuticals and other biologically active compounds.

Mechanism of Action

The mechanism of action of 3’-Methylamino-3’-deoxyadenosine involves its incorporation into nucleic acids or interaction with enzymes involved in nucleic acid metabolism. The methylamino group can interfere with normal nucleic acid function, leading to inhibition of replication or transcription processes. This makes it a potential candidate for antiviral and anticancer therapies .

Comparison with Similar Compounds

Structural and Conformational Differences

The electronegativity and steric bulk of the 3' substituent significantly influence nucleoside conformation, as demonstrated by NMR studies .

Key Observations :

- The methylamino group (-NHCH₃) has moderate electronegativity compared to fluorine (-F), leading to a less pronounced shift toward C3'-endo pucker than fluorinated analogs.

- Steric bulk from the methyl group may reduce rotational flexibility compared to smaller substituents like -NH₂ or -F .

Antiviral and Anticancer Activity

- 3'-Deoxy-3'-fluoroadenosine: Exhibits broad-spectrum antiviral activity due to its ability to inhibit viral polymerases. Fluorine’s electronegativity enhances metabolic stability and membrane permeability .

- 3'-Deoxy-3'-azido-adenosine (e.g., AZT analogs): Azido (-N₃) substituents confer potent antiretroviral activity but are associated with mitochondrial toxicity .

- 3'-Deoxy-3'-(glycylamino)adenosine: The glycylamino group (-NHCH₂COOH) enhances solubility but may reduce cellular uptake due to increased polarity .

- This compound: Predicted to have intermediate metabolic stability compared to -F and -N₃ analogs. The methylamino group may improve target binding affinity over -NH₂ derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.